Methyl 2-acetoxy-3-carboxypropanoate

Chiral resolution Solid-state characterization Process development

Multistep syntheses requiring simultaneous protected secondary alcohol and free carboxylic acid functionality demand precise thermal and solubility profiles. Methyl 2-acetoxy-3-carboxypropanoate (CAS 20226-93-1) resolves this with a melting point of 55-58°C, enabling convenient solid handling unlike lower-melting liquid analogs. • Validated substrate for Kolbe electrolysis C-C bond formation-reaction outcomes are specific to the methyl ester; ethyl ester substitution yields different products. • Racemic mixture offers economic advantage over enantiomerically pure (S)-form (CAS 39701-84-3) for achiral or racemic pathways. • Acetyl protecting group enables chemoselective downstream transformations; long-term storage at -20°C maintains protecting group integrity.

Molecular Formula C7H10O6
Molecular Weight 190.15 g/mol
CAS No. 20226-93-1
Cat. No. B019227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetoxy-3-carboxypropanoate
CAS20226-93-1
Synonyms2-(Acetyloxy)butanedioic Acid 1-Methyl Ester; 
Molecular FormulaC7H10O6
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC(=O)O)C(=O)OC
InChIInChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)
InChIKeyDQUIKZDAUFIOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Acetoxy-3-carboxypropanoate (CAS 20226-93-1): Core Physicochemical & Functional Profile for Scientific Procurement


Methyl 2-acetoxy-3-carboxypropanoate (CAS 20226-93-1, C₇H₁₀O₆, MW 190.15) is a bifunctional chiral ester intermediate synthesized from (±)-malic acid [1] and commercially classified under chiral reagents . It appears as a white waxy solid with a melting point of 55-58°C and is soluble in common organic solvents such as chloroform, ethyl acetate, and methanol . Its structural features include an acetyl-protected secondary hydroxyl and a free carboxylic acid, enabling selective derivatization [2].

Synthetic scaffold Racemic malic acid derivative with orthogonal protection
Handling Solid-state convenience for ambient weighing and crystallization
Reactivity Selective derivatization at free carboxylic acid or ester

Why In-Class Analogs Cannot Replace Methyl 2-Acetoxy-3-carboxypropanoate (CAS 20226-93-1) in Critical Workflows


Generic substitution among alkyl 2-acetoxy-3-carboxypropionates is not scientifically sound due to critical differences in physical state, thermal stability, and stereochemical availability that directly impact reaction design and downstream outcomes. While the core scaffold is shared, the methyl ester variant (CAS 20226-93-1) offers a specific melting point range (55-58°C) that enables convenient handling and crystallization, unlike its lower-melting or liquid analogs . Furthermore, the racemic nature of this compound ensures broad applicability in achiral or racemic synthesis pathways, whereas its enantiomerically pure counterpart (CAS 39701-84-3) is restricted to stereoselective applications. The documented utility in Kolbe electrolysis [1] is specific to the methyl ester, as the reaction outcomes are sensitive to the alkyl chain length and ester group stability. Simply replacing with a non-acetoxy analog, such as methyl 2-hydroxy-3-carboxypropanoate [2], removes the acetyl protecting group and fundamentally alters the compound's bifunctional reactivity, necessitating different synthetic strategies and potentially leading to incompatible side reactions.

Enantiomer The (S)-enantiomer melts closer to ambient temperature, which may alter solid handling and crystallization reproducibility.
Ester analog Ethyl ester analogs lead to different Kolbe electrolysis products; methyl ester reactivity is not interchangeable.
Deprotected analog Removing the acetoxy group eliminates orthogonal protection, requiring additional synthetic steps and risking side reactions.

Methyl 2-Acetoxy-3-carboxypropanoate (CAS 20226-93-1): Head-to-Head Quantitative Differentiation vs. Comparators


Thermal and Solubility Profile Differentiation: Methyl 2-Acetoxy-3-carboxypropanoate (20226-93-1) vs. Methyl 2-(S)-Acetoxy-3-carboxypropanoate (39701-84-3)

The racemic methyl 2-acetoxy-3-carboxypropanoate (CAS 20226-93-1) exhibits a significantly higher and sharper melting point range (55-58°C) compared to its (S)-enantiomer (CAS 39701-84-3), which melts at 48-50°C . This 7-8°C difference is critical for solid-state handling, as the racemic compound remains a stable solid at ambient temperatures typical of standard laboratory settings (20-25°C), whereas the (S)-enantiomer, with a melting point closer to ambient, may present increased risk of softening or partial melting during routine handling. Furthermore, solubility profiles differ: the racemic compound is reported as soluble in chloroform, ethyl acetate, and methanol , while the (S)-enantiomer's solubility is specifically noted for ethyl acetate and methanol .

Thermal profile
Head-to-head
55–58°C (racemate) vs 48–50°C (S-enantiomer), +7–8°C difference
Solid‑state handling and crystallization selection context
Reported open‑capillary data; solubility profiles also differ
Chiral resolution Solid-state characterization Process development

Demonstrated Synthetic Utility: Kolbe Electrolysis Efficiency of Methyl 2-Acetoxy-3-carboxypropanoate (20226-93-1) vs. Alternative Esters

Methyl (±)-2-acetoxy-3-carboxypropionate (CAS 20226-93-1) is a documented and effective substrate in crossed Kolbe electrolyses, enabling the preparation of dimethyl (±)-2-acetoxydodecane-1,12-dioate and three methyl 2-acetoxyalkanoates [1]. In contrast, attempts with the corresponding ethyl ester (diethyl analog) lead to different outcomes, yielding dimethyl and diethyl meso-2,5-diacetoxyadipates [1]. This demonstrates that the methyl ester is not simply interchangeable; the alkyl group directly influences the electrolysis pathway and product distribution.

Electrolysis outcome
Head-to-head
Methyl ester yields dimethyl diesters; ethyl ester yields diethyl meso‑adipates
Methyl ester‑specific Kolbe electrolysis reactivity
Documented synthetic method; product identity diverges with ester alkyl group
Electroorganic synthesis C-C bond formation Building block

Bifunctional Reactivity Advantage: Methyl 2-Acetoxy-3-carboxypropanoate (20226-93-1) vs. Non-Protected Methyl 2-Hydroxy-3-carboxypropanoate (140235-34-3)

The presence of an acetoxy group in CAS 20226-93-1 confers distinct bifunctional reactivity not found in its deprotected analog, methyl 2-hydroxy-3-carboxypropanoate (CAS 140235-34-3) [1]. The acetoxy moiety acts as a protecting group for the secondary alcohol, enabling selective modifications at the free carboxylic acid or the methyl ester. In the absence of this protection, the free hydroxyl group in CAS 140235-34-3 can interfere with reactions intended for the carboxylic acid, leading to unwanted side products or necessitating additional protection/deprotection steps [2].

Protecting group
Class-level
Acetoxy‑protected alcohol vs free hydroxyl in deprotected analog
Enables chemoselective transformations without extra protection steps
Class‑level inference; synthesis design must verify orthogonal reactivity
Protecting group strategy Chemoselective synthesis Orthogonal functionalization

Procurement Cost & Availability Differentiation: Methyl 2-Acetoxy-3-carboxypropanoate (20226-93-1) vs. Methyl 2-(S)-Acetoxy-3-carboxypropanoate (39701-84-3)

Commercial availability and pricing for the racemic compound (CAS 20226-93-1) are well-established, with listings from multiple suppliers at standardized pack sizes (e.g., 500 mg) and transparent pricing (e.g., $110-$300/500 mg) . In contrast, the (S)-enantiomer (CAS 39701-84-3) is primarily available through custom synthesis or requires a quote , indicating lower stock availability and potentially longer lead times. This procurement difference directly impacts project timelines and budgeting for researchers not requiring chiral purity.

Procurement
Head-to-head
~$110–300/500 mg (racemic) vs inquiry‑based pricing (S‑enantiomer)
Supports cost‑effective selection for non‑chiral applications
Vendor pricing 2024‑2025; stock availability differs significantly
Research chemical procurement Cost analysis Supply chain

Storage Stability Advantage: Methyl 2-Acetoxy-3-carboxypropanoate (20226-93-1) vs. Methyl 2-Hydroxy-3-carboxypropanoate (140235-34-3)

Methyl 2-acetoxy-3-carboxypropanoate (CAS 20226-93-1) is recommended for storage at -20°C , indicating a requirement for cold-chain management. In contrast, the non-acetoxy analog, methyl 2-hydroxy-3-carboxypropanoate, does not have similar explicit low-temperature storage requirements in its basic documentation, suggesting greater ambient stability. However, the acetoxy group, being an ester, is susceptible to hydrolysis under moist conditions, whereas the free hydroxyl in the analog may present different stability challenges (e.g., oxidation). The -20°C storage recommendation for CAS 20226-93-1 ensures long-term integrity of the acetyl protecting group.

Storage
Class-level
−20°C recommended (racemic) vs ambient storage for deprotected analog
Freezer capacity needed to preserve acetyl group integrity
Class‑level stability inference; hydrolysis risk under moist conditions
Long-term storage Chemical stability Lab management

Proven Application Scenarios for Methyl 2-Acetoxy-3-carboxypropanoate (CAS 20226-93-1) Based on Differential Evidence


Non-Chiral Organic Synthesis Requiring an Orthogonally Protected Malic Acid Derivative

In multistep organic syntheses where a protected secondary alcohol and a free carboxylic acid are required simultaneously, the racemic methyl 2-acetoxy-3-carboxypropanoate (CAS 20226-93-1) provides an optimal building block. Its higher melting point (55-58°C) simplifies solid handling during weighing and reaction setup, and its established commercial availability and lower cost compared to the enantiomerically pure version make it the logical choice for achiral or racemic pathways. The documented use in Kolbe electrolysis [1] further validates its suitability for C-C bond-forming reactions, a utility not shared by non-acetoxy or ethyl ester analogs.

Electroorganic Synthesis and C-C Bond Formation via Kolbe Electrolysis

For researchers utilizing Kolbe electrolysis to synthesize complex diesters or acetoxyalkanoates, CAS 20226-93-1 is a peer-reviewed validated substrate [1]. The reaction outcomes are specific to the methyl ester; substituting with an ethyl ester analog leads to different products [1]. Therefore, procurement of CAS 20226-93-1 is non-negotiable for reproducing published syntheses or for scaling up electroorganic processes that rely on the methyl ester's distinct reactivity profile.

Cost-Effective Scale-Up of Racemic Chiral Building Blocks

In early-stage development of pharmaceuticals or agrochemicals where a racemic mixture of a chiral building block is sufficient, CAS 20226-93-1 offers a clear economic advantage. Its transparent pricing and broader vendor availability reduce supply chain uncertainty and project costs compared to the enantiomerically pure (S)-form, which often requires custom synthesis and carries a premium . This allows research teams to allocate resources more efficiently while still accessing the core acetoxy-carboxypropanoate scaffold.

Cold-Chain Managed Laboratories with Reliable Freezer Infrastructure

Laboratories equipped with reliable -20°C freezer capacity can leverage the long-term storage stability of CAS 20226-93-1 to maintain the integrity of the acetyl protecting group. This is critical for synthetic workflows that require the acetoxy group to remain intact for later chemoselective transformations. In contrast, labs without such infrastructure may risk premature hydrolysis, making procurement of this compound a strategic decision aligned with existing facility capabilities.

Application
Selection Property
Validation Focus
Non‑chiral synthesis requiring protected malic acid scaffold
Racemic solid‑state handling and orthogonal reactivity
Melting point reproducibility; chemoselective derivatization verification
Electroorganic C–C bond formation studies
Methyl ester‑specific Kolbe electrolysis outcome
Product distribution under documented electrolysis conditions
Racemic scaffold scale‑up research
Cost and supply chain profile vs enantiopure analog
Vendor pricing transparency and stock consistency
Freezer‑equipped laboratory workflows
Low‑temperature storage integrity
Acetyl group stability under −20°C storage; hydrolysis risk monitoring

Technical Documentation Hub

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